molecular formula C22H24Cl2N2O2S B11304611 3,6-dichloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide

3,6-dichloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11304611
M. Wt: 451.4 g/mol
InChI Key: VUBHCIBBYPRBIL-UHFFFAOYSA-N
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Description

3,6-dichloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, substituted with chlorine atoms and a carboxamide group. The presence of a piperidine ring and a furan moiety further adds to its structural diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Amidation: The carboxamide group is introduced by reacting the chlorinated benzothiophene with an amine derivative, such as 2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethylamine, under appropriate conditions (e.g., using coupling reagents like EDCI or DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation to form various oxidized derivatives.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study the interactions of benzothiophene derivatives with biological macromolecules, such as proteins and nucleic acids.

Medicine

Potential medicinal applications include the development of new drugs targeting specific pathways. The compound’s structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide would depend on its specific application. Generally, the compound may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the benzothiophene core and the carboxamide group suggests potential interactions with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3,6-dichloro-1-benzothiophene-2-carboxamide: Lacks the furan and piperidine moieties.

    N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide: Lacks the chlorine atoms.

Uniqueness

The unique combination of the benzothiophene core, chlorine atoms, furan ring, and piperidine moiety in 3,6-dichloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide provides distinct chemical and biological properties

Properties

Molecular Formula

C22H24Cl2N2O2S

Molecular Weight

451.4 g/mol

IUPAC Name

3,6-dichloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C22H24Cl2N2O2S/c1-13-7-9-26(10-8-13)17(18-6-3-14(2)28-18)12-25-22(27)21-20(24)16-5-4-15(23)11-19(16)29-21/h3-6,11,13,17H,7-10,12H2,1-2H3,(H,25,27)

InChI Key

VUBHCIBBYPRBIL-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)C4=CC=C(O4)C

Origin of Product

United States

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